5-(Oxiran-2-yl)pentan-1-ol: Structural Properties, Synthesis, and Applications in Advanced Chemical Design
5-(Oxiran-2-yl)pentan-1-ol: Structural Properties, Synthesis, and Applications in Advanced Chemical Design
Executive Summary
In the landscape of modern organic synthesis and drug development, bifunctional aliphatic molecules serve as critical building blocks for complex architectures. 5-(oxiran-2-yl)pentan-1-ol (CAS: 93545-86-9), also known systematically as 1,2-epoxyheptan-7-ol, is a highly versatile AB-type monomer. Featuring a terminal primary alcohol and a terminal oxirane (epoxide) ring separated by a flexible five-carbon alkyl spacer, this compound offers orthogonal reactivity. This in-depth technical guide explores its structural properties, mechanistic synthesis pathways, and self-validating experimental protocols, providing researchers with a robust framework for utilizing this molecule in polyether synthesis, cross-linking, and active pharmaceutical ingredient (API) development.
Chemical Identity and Quantitative Data
Understanding the physical and structural parameters of 5-(oxiran-2-yl)pentan-1-ol is critical for predicting its behavior in biphasic reactions and chromatographic purifications. The primary alcohol provides hydrogen-bonding capabilities, while the epoxide ring introduces significant ring-strain energy (~27 kcal/mol), driving its reactivity with nucleophiles.
| Property | Value |
| IUPAC Name | 5-(oxiran-2-yl)pentan-1-ol |
| Common Synonyms | 1,2-epoxyheptan-7-ol; 6,7-epoxyheptan-1-ol |
| CAS Registry Number | 93545-86-9 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| SMILES String | OCCCCC1CO1 |
| Structural Class | Aliphatic Epoxy Alcohol |
| Reactivity Profile | Electrophilic (at C6/C7), Nucleophilic (at C1 hydroxyl) |
Data supported by compound repository standards ().
Mechanistic Synthesis Pathways
The most direct and scalable route to 5-(oxiran-2-yl)pentan-1-ol is the epoxidation of the commercially available precursor, 6-hepten-1-ol . This transformation is classically achieved via the Prilezhaev reaction , utilizing meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent.
Mechanistically, the reaction proceeds through a concerted, asynchronous transition state where the peroxy acid delivers an electrophilic oxygen to the electron-rich alkene. Because the reaction is stereospecific, the geometry of the starting alkene dictates the stereochemistry of the epoxide; however, since 6-hepten-1-ol is a terminal alkene, the resulting epoxide is formed as a racemic mixture of enantiomers unless a chiral catalyst is employed. For applications requiring strict enantiopurity (e.g., API synthesis), researchers often subject the racemic epoxide to Jacobsen’s Hydrolytic Kinetic Resolution (HKR) using a chiral (salen)Co(III) complex ()[1].
Synthesis workflow for 5-(oxiran-2-yl)pentan-1-ol via mCPBA epoxidation.
Self-Validating Experimental Protocol: mCPBA Epoxidation
To ensure high yield and prevent side reactions (such as acid-catalyzed epoxide ring-opening), the epoxidation protocol must be rigorously controlled. The following methodology incorporates built-in validation checkpoints to ensure safety and chemical integrity, adapted from standard pharmaceutical synthesis protocols ()[2].
Step-by-Step Methodology
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Reaction Setup: Dissolve 6-hepten-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C using an ice bath.
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Causality: Cooling mitigates the exothermic nature of the peroxy acid addition, preventing thermal degradation of the substrate and minimizing the risk of thermal runaway.
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Reagent Addition: Add mCPBA (1.2 equiv, typically 70-77% purity) portion-wise over 30 minutes. Allow the mixture to slowly warm to room temperature and stir for 12–18 hours.
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Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.
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Self-Validation: Stain with KMnO₄. The disappearance of the rapidly-oxidizing alkene spot and the appearance of a more polar, KMnO₄-resistant epoxide spot confirms reaction completion.
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Quench & Neutralization: Cool the mixture back to 0 °C. Add a 10% aqueous solution of sodium sulfite (Na₂SO₃), followed by saturated aqueous sodium bicarbonate (NaHCO₃).
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Causality: Na₂SO₃ reduces unreacted, potentially explosive mCPBA to m-chlorobenzoic acid. NaHCO₃ neutralizes the acidic byproduct. If the environment remains acidic, the primary alcohol of one molecule can attack the epoxide of another, leading to unwanted oligomerization.
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Validation Checkpoint 2 (Safety Check): Test the aqueous layer with starch-iodide paper.
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Self-Validation: A negative result (absence of blue-black coloration) guarantees that all active peroxides have been safely quenched prior to solvent evaporation.
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Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.
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Validation Checkpoint 3 (Structural Confirmation): Perform ¹H NMR analysis.
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Self-Validation: The disappearance of the multiplet olefinic protons (~5.8 ppm and ~5.0 ppm) and the emergence of the characteristic oxirane ring protons (~2.9 ppm, ~2.7 ppm, and ~2.4 ppm) definitively validates the structural identity of 5-(oxiran-2-yl)pentan-1-ol.
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Chemical Reactivity and Orthogonal Functionalization
The true value of 5-(oxiran-2-yl)pentan-1-ol lies in its orthogonal reactivity. The primary alcohol and the epoxide ring can be selectively manipulated based on the choice of reagents and catalytic conditions.
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Regioselective Epoxide Ring-Opening: Under basic or neutral conditions, nucleophiles (e.g., amines, thiolates) attack the epoxide at the less sterically hindered terminal carbon (C7), yielding a secondary alcohol at C6. Conversely, under strongly acidic conditions, the transition state develops carbocation character, which can lead to attack at the more substituted C6 position, though terminal epoxides still generally favor C7 attack due to primary steric factors.
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Alcohol Functionalization: The terminal hydroxyl group can be selectively protected (e.g., using TBS-Cl or Benzyl bromide) or oxidized to an aldehyde or carboxylic acid, leaving the epoxide intact provided the conditions are strictly non-nucleophilic and non-acidic.
Orthogonal reactivity pathways of 5-(oxiran-2-yl)pentan-1-ol.
Applications in Advanced Chemical Design
1. Spacer/Linker Technology in Drug Development: In the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), flexible aliphatic linkers are required to connect the target-binding ligand to the effector molecule. 5-(oxiran-2-yl)pentan-1-ol serves as an ideal precursor. The epoxide can be opened by an amine on the warhead, while the primary alcohol can be converted into a leaving group (e.g., tosylate) or oxidized to a carboxylic acid for amide coupling with the targeting ligand.
2. Functionalized Polyethers: Through anionic ring-opening polymerization (ROP), the epoxide moiety can be polymerized to form polyether backbones (similar to PEG) that feature pendant primary alcohol groups. These pendant hydroxyls provide vital anchoring points for hydrogel cross-linking or the attachment of biocompatible payloads in drug delivery systems.
References
- Liverton, N. J., et al. "Macrocyclic Compounds as HCV NS3 Protease Inhibitors". US Patent Application Publication US 2010/0099695 A1, Google Patents.
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Watanabe, H., et al. "Synthesis of (1R,7Z)-1-Methyl-7-hexadecenyl Acetate, the Female Sex Pheromone of the Honey Locust Gall Midge". Bioscience, Biotechnology, and Biochemistry, ResearchGate. Available at:[Link]
